An In-Depth Technical Guide to the Chemical and Physical Properties of DL-Tyrosine-d7
An In-Depth Technical Guide to the Chemical and Physical Properties of DL-Tyrosine-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of DL-Tyrosine-d7, a deuterated isotopologue of the amino acid tyrosine. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals utilizing DL-Tyrosine-d7 in their experimental workflows.
Chemical and Physical Properties
DL-Tyrosine-d7 is a stable, non-radioactive isotopically labeled form of DL-Tyrosine. The deuterium (B1214612) atoms replace hydrogen atoms on the phenyl ring and the β-carbon, resulting in a higher molecular weight which allows for its use as an internal standard in mass spectrometry-based quantitative analysis and as a tracer in metabolic research.[1][2]
General Properties
| Property | Value | Source(s) |
| Chemical Name | DL-Tyrosine-d7 | [3] |
| Synonyms | (±)-2-Amino-3-(4-hydroxyphenyl-d4)propanoic-2,3,3-d3 acid | N/A |
| Molecular Formula | C₉H₄D₇NO₃ | [3] |
| Molecular Weight | 188.23 g/mol | [3][4] |
| CAS Number | 402835-78-3 | [3] |
Physical Properties
| Property | Value | Notes | Source(s) |
| Appearance | White to off-white solid/powder | Similar to non-deuterated DL-Tyrosine | [5] |
| Melting Point | Decomposes at >300 °C | Data for non-deuterated DL-Tyrosine. The deuterated form is expected to have a similar decomposition temperature. | [6] |
| Boiling Point | Not applicable | Decomposes before boiling. | N/A |
| Solubility | Water: Slightly soluble DMSO: Slightly soluble Ethanol: Slightly soluble Aqueous Acid (e.g., 1 M HCl): Soluble Aqueous Base (e.g., 1 M NaOH): Soluble | Solubility is highly dependent on pH. Quantitative data for the non-deuterated L-Tyrosine is available and provides a good approximation. | [5] |
Spectral Data
The incorporation of seven deuterium atoms in DL-Tyrosine-d7 significantly alters its spectral properties compared to the non-labeled compound, which is the basis for its utility in analytical methods.
Mass Spectrometry
In mass spectrometry, DL-Tyrosine-d7 will exhibit a mass shift of +7 atomic mass units (amu) compared to endogenous tyrosine. The fragmentation pattern will also be altered due to the presence of deuterium.
Expected Fragmentation:
-
Parent Ion [M+H]⁺: m/z 189.1
-
Major Fragment (loss of HCOOH): m/z 143.1
-
Other Fragments: The exact fragmentation pattern can vary depending on the ionization method and collision energy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton signals corresponding to the deuterated positions (phenyl ring and β-carbon) will be absent or significantly reduced in intensity. The α-proton signal will remain.
-
¹³C NMR: The carbon signals will be present, but the signals for the deuterated carbons may show a slight upfield shift and will appear as multiplets due to C-D coupling.
Infrared (IR) Spectroscopy
The C-D stretching and bending vibrations will appear at lower wavenumbers (approximately 2100-2300 cm⁻¹ for C-D stretch) compared to the corresponding C-H vibrations (approximately 2800-3100 cm⁻¹) in the non-labeled compound.
Experimental Protocols
Synthesis and Purification of DL-Tyrosine-d7
A common method for the synthesis of deuterated amino acids involves acid-catalyzed H/D exchange followed by resolution of the racemic mixture.
Protocol: Acid-Catalyzed Deuteration and Enzymatic Resolution
Methodology:
-
Deuteration: DL-Tyrosine is heated in a strong deuterated acid, such as deuterated sulfuric acid in deuterium oxide, to facilitate the exchange of protons on the aromatic ring and the aliphatic side chain with deuterium.[7]
-
Acetylation: The resulting racemic mixture of DL-Tyrosine-d7 is acetylated using acetic anhydride to form N-acetyl-DL-Tyrosine-d7.
-
Enzymatic Resolution: The N-acetylated racemic mixture is then subjected to enzymatic resolution using an aminoacylase. This enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, yielding L-Tyrosine-d7 and unreacted N-acetyl-D-Tyrosine-d7.[7][8][9]
-
Separation: The L-Tyrosine-d7 and N-acetyl-D-Tyrosine-d7 are separated using chromatographic techniques.
-
Hydrolysis: The separated N-acetyl-D-Tyrosine-d7 is then hydrolyzed under acidic conditions to yield D-Tyrosine-d7.
-
Recombination: Equimolar amounts of the purified L-Tyrosine-d7 and D-Tyrosine-d7 are combined to produce DL-Tyrosine-d7.
-
Purification: The final product is purified by recrystallization.
Quantification of Tyrosine using DL-Tyrosine-d7 as an Internal Standard by LC-MS/MS
This protocol outlines a general workflow for the use of DL-Tyrosine-d7 as an internal standard for the quantification of tyrosine in a biological matrix.[10]
Methodology:
-
Sample Preparation: A known amount of DL-Tyrosine-d7 is spiked into the biological sample as an internal standard. Proteins are then precipitated using a solvent like acetonitrile. After centrifugation, the supernatant containing the analyte and internal standard is collected.[11]
-
LC-MS/MS Analysis: The supernatant is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The analyte and internal standard are separated chromatographically and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Quantification: The peak areas of the analyte (tyrosine) and the internal standard (DL-Tyrosine-d7) are measured. The ratio of the peak areas is then used to determine the concentration of tyrosine in the original sample by comparing it to a calibration curve prepared with known concentrations of tyrosine and a fixed concentration of the internal standard.[12]
Applications in Research and Drug Development
Metabolic Tracer Studies
DL-Tyrosine-d7 is a valuable tool for tracing the metabolic fate of tyrosine in various biological systems. As a non-essential amino acid, tyrosine is a precursor for several important neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1] By introducing DL-Tyrosine-d7, researchers can follow its incorporation into these downstream metabolites, providing insights into the dynamics of these pathways in both healthy and diseased states.
Quantitative Proteomics
In the field of quantitative proteomics, stable isotope labeling with amino acids in cell culture (SILAC) is a powerful technique. While less common than using labeled arginine or lysine, cells can be grown in media containing DL-Tyrosine-d7. This leads to the incorporation of the heavy-labeled tyrosine into newly synthesized proteins. By comparing the mass spectra of proteins from different cell populations (e.g., treated vs. untreated), researchers can accurately quantify changes in protein expression levels.[13][14]
Conclusion
DL-Tyrosine-d7 is a versatile and indispensable tool for researchers in various scientific disciplines. Its unique physical and chemical properties, arising from the incorporation of deuterium, enable precise and accurate quantification of tyrosine and its metabolites, as well as the elucidation of complex biological pathways. This guide provides a foundational understanding of DL-Tyrosine-d7 to facilitate its effective application in research and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DL-Tyrosine-d7 - CAS - 402835-78-3 | Axios Research [axios-research.com]
- 4. L-Tyrosine (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-589-0.1 [isotope.com]
- 5. chemfaces.com [chemfaces.com]
- 6. DL -Tyrosine 99 556-03-6 [sigmaaldrich.com]
- 7. CN1900298A - Method for preparing D-tyrosine by enzyme method - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. m.youtube.com [m.youtube.com]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 14. 定量的プロテオミクス | Thermo Fisher Scientific - JP [thermofisher.com]
